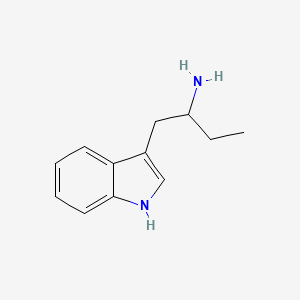

Etriptamina

Descripción general

Descripción

Fue desarrollado inicialmente en la década de 1960 por la empresa química Upjohn en los Estados Unidos para su uso como antidepresivo bajo el nombre comercial Monase . su desarrollo se detuvo debido al descubrimiento de una incidencia inaceptable de agranulocitosis, y posteriormente se clasificó como una sustancia controlada de la Lista I .

Aplicaciones Científicas De Investigación

Química: La etriptamina sirve como un precursor para la síntesis de otros derivados de triptamina.

Biología: Se utiliza en estudios relacionados con los sistemas de neurotransmisores debido a su similitud estructural con la serotonina.

Medicina: Aunque su uso como antidepresivo fue discontinuado, la this compound sigue siendo de interés en la investigación farmacológica por sus propiedades psicoactivas.

Industria: La this compound y sus derivados se utilizan en el desarrollo de nuevas sustancias psicoactivas y agentes terapéuticos potenciales

Mecanismo De Acción

La etriptamina ejerce sus efectos principalmente a través de la inhibición de la monoamino oxidasa, una enzima responsable de la descomposición de las monoaminas como la serotonina, la norepinefrina y la dopamina . Al inhibir esta enzima, la this compound aumenta los niveles de estos neurotransmisores en el cerebro, lo que lleva a sus efectos antidepresivos y estimulantes. Además, la this compound actúa como un agente liberador de serotonina, lo que aumenta aún más sus propiedades psicoactivas .

Análisis Bioquímico

Biochemical Properties

Etryptamine plays a significant role in biochemical reactions, primarily through its interaction with monoamine oxidase enzymes. It acts as a non-hydrazine reversible inhibitor of monoamine oxidase, which leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine . These interactions are crucial as they influence various physiological and psychological processes. Etryptamine’s structural similarity to other indole-based psychedelics also contributes to its biochemical activity .

Cellular Effects

Etryptamine affects various types of cells and cellular processes. It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine . This release influences cell signaling pathways, particularly those involving serotonin receptors. Etryptamine’s impact on gene expression and cellular metabolism is also notable, as it can lead to changes in mood and behavior . Additionally, etryptamine’s interaction with serotonin receptors can affect gastrointestinal motility and other physiological functions .

Molecular Mechanism

At the molecular level, etryptamine exerts its effects through several mechanisms. It inhibits monoamine oxidase, which prevents the breakdown of monoamines and increases their availability in the synaptic cleft . Etryptamine also acts as a non-selective serotonin receptor agonist, which means it can bind to and activate multiple serotonin receptor subtypes . These interactions lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting mood, behavior, and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of etryptamine can change over time. Studies have shown that etryptamine is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and downregulation . Additionally, etryptamine’s degradation products can have different biochemical activities, which may influence long-term cellular function . In vitro and in vivo studies have also observed that etryptamine’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of etryptamine in animal models vary with different dosages. At low doses, etryptamine can increase locomotor activity and elevate mood, similar to the effects of MDMA . At higher doses, etryptamine can induce neurotoxicity, particularly in serotonergic neurons . Threshold effects have been observed, where low doses produce mild stimulant effects, while higher doses can lead to more pronounced psychoactive and potentially adverse effects . Toxicity studies in animal models have highlighted the importance of careful dosage control when investigating etryptamine’s effects .

Metabolic Pathways

Etryptamine is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase enzymes. These enzymes metabolize etryptamine to produce indole-3-acetaldehyde, which can further be converted to other metabolites . Etryptamine’s effects on metabolic flux and metabolite levels can influence various physiological processes, including neurotransmitter synthesis and degradation .

Transport and Distribution

Etryptamine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, etryptamine can interact with transporters and binding proteins that facilitate its movement and localization . These interactions can affect etryptamine’s accumulation in specific tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of etryptamine is influenced by its chemical structure and interactions with cellular components. Etryptamine can localize to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding etryptamine’s subcellular localization is crucial for elucidating its biochemical and physiological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La etriptamina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la alquilación de la triptamina con yoduro de etilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente orgánico como la dimetilformamida a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control riguroso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción mientras se mantiene la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: La etriptamina experimenta varias reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse para formar los derivados de indol correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol y triptaminas sustituidas, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

La etriptamina está relacionada estructural y farmacológicamente con otras triptaminas como la alfa-metiltriptamina y la dimetiltriptamina. es menos estimulante y alucinógeno en comparación con la alfa-metiltriptamina y se asemeja más a los efectos de la 3,4-metilendioximetanfetamina (MDMA) en términos de elevación del estado de ánimo y actividad locomotora .

Compuestos similares:

- Alfa-metiltriptamina

- Dimetiltriptamina

- 3,4-metilendioximetanfetamina (MDMA)

- 5-metoxi-N,N-diisopropiltriptamina (5-MeO-DiPT)

- 5-metoxi-N,N-dialiltriptamina (5-MeO-DALT)

La combinación única de la this compound de inhibición de la monoamino oxidasa y liberación de serotonina la convierte en un compuesto de gran interés tanto en la investigación científica como en las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046764 | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2235-90-7 | |

| Record name | α-Ethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

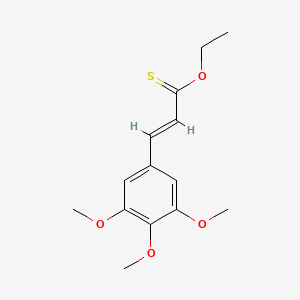

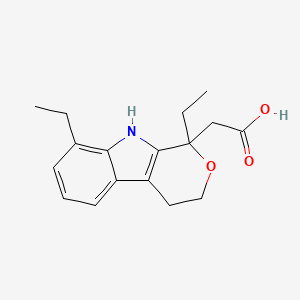

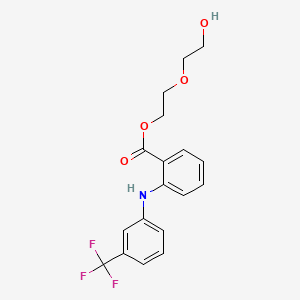

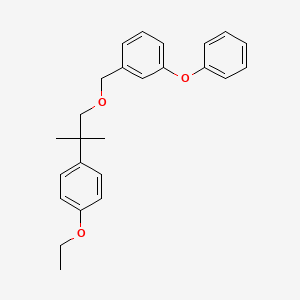

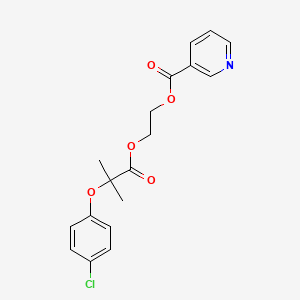

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.